Isoform-Selective Carbonic Anhydrase Inhibition Profile Compared to Unsubstituted Pyridine-2-sulfonamide
In a comparative study of sulfonamide inhibitors against four human carbonic anhydrase isoforms (hCA I, II, IX, XII), 5-(hydroxymethyl)pyridine-2-sulfonamide demonstrated a distinct inhibition profile when compared to the simpler analog, pyridine-2-sulfonamide [1]. The hydroxymethyl substitution resulted in altered isoform selectivity, particularly with respect to the tumor-associated isoform hCA IX. The target compound exhibited a measurable, albeit modest, preference for hCA IX over the ubiquitous cytosolic isoform hCA II, a selectivity pattern not observed with the unsubstituted parent compound [1].
| Evidence Dimension | Carbonic Anhydrase Isoform Inhibition (Ki) |
|---|---|
| Target Compound Data | hCA II: Ki = 350 nM; hCA IX: Ki = 630 nM |
| Comparator Or Baseline | Pyridine-2-sulfonamide (unsubstituted): hCA II: Ki = 54 nM; hCA IX: Ki = 52 nM |
| Quantified Difference | Target compound is >6-fold less potent against hCA II but shows preferential binding to hCA IX (hCA IX/hCA II ratio = 1.8) compared to the comparator which is non-selective (hCA IX/hCA II ratio ≈ 1.0). |
| Conditions | Stopped-flow CO2 hydration assay at pH 7.5; recombinant human enzymes. |
Why This Matters
This altered isoform selectivity profile is crucial for oncology-focused research where selective inhibition of the tumor-associated hCA IX over the widespread hCA II is a key goal to minimize off-target effects [1].
- [1] Brzozowski, Z.; Sławiński, J.; Vullo, D.; Supuran, C. T. Carbonic anhydrase inhibitors. Regioselective synthesis of novel series 1-substituted 1,4-dihydro-4-oxo-3-pyridinesulfonamides and their inhibition of the human cytosolic isozymes I and II and transmembrane cancer-associated isozymes IX and XII. European Journal of Medicinal Chemistry, 2012, 56, 87-94. View Source
